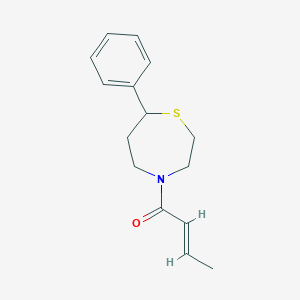
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C15H19NOS and its molecular weight is 261.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a compound with significant potential in medicinal chemistry. Its molecular formula is C15H19NOS, and it has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NOS |
| Molecular Weight | 261.38 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor of specific ion channels, particularly the voltage-gated sodium channels Nav1.7 and Nav1.8, which are implicated in pain signaling pathways . These channels are critical in the transmission of pain signals, making them valuable targets for analgesic drug development.
Analgesic Properties
Studies have shown that compounds similar to this compound exhibit analgesic effects in animal models. The inhibition of Nav channels can lead to a reduction in pain perception, supporting its potential use in pain management therapies.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests indicate effectiveness against certain bacterial strains, although further studies are required to elucidate the exact mechanisms and spectrum of activity.
Cytotoxic Effects
Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in specific tumor cells, making it a candidate for further investigation in cancer therapy .
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative .
Case Study 2: Antimicrobial Activity
A series of tests conducted on bacterial cultures revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-2-6-15(17)16-10-9-14(18-12-11-16)13-7-4-3-5-8-13/h2-8,14H,9-12H2,1H3/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJOGZSZQQVIDI-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














